(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine
Overview
Description
(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine is an organic compound characterized by the presence of a furan ring and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine typically involves the condensation of a furan derivative with a hydroxylamine derivative under controlled conditions. One common method involves the reaction of 4-(furan-2-yl)but-3-en-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted furan derivatives.
Scientific Research Applications
(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activities, making them useful in drug discovery and development.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine involves its interaction with specific molecular targets. The furan ring and hydroxylamine group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds like furan-2-carbaldehyde and furan-2-ylmethanol share structural similarities with (NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine.
Hydroxylamine derivatives: Compounds such as N-hydroxybenzylideneamine and N-hydroxyacetophenone are similar in terms of the hydroxylamine functional group.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the furan ring and the hydroxylamine group allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-7(9-10)4-5-8-3-2-6-11-8/h2-6,10H,1H3/b5-4+,9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVOTFYZEZERCB-NNMZAIBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C=CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C=C/C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421076 | |
Record name | NSC236257 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20421076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65300-31-4, 6502-39-2 | |
Record name | 3-Buten-2-one, 4-(2-furanyl)-, oxime, (E,E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65300-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC236257 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC236257 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20421076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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